4-(4-Benzylphenoxy)piperidine hydrochloride

Catalog No.
S984353
CAS No.
1185303-07-4
M.F
C18H22ClNO
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Benzylphenoxy)piperidine hydrochloride

CAS Number

1185303-07-4

Product Name

4-(4-Benzylphenoxy)piperidine hydrochloride

IUPAC Name

4-(4-benzylphenoxy)piperidine;hydrochloride

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H

InChI Key

CVQHMIUNANDHST-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

4-(4-Benzylphenoxy)piperidine hydrochloride is a synthetic compound categorized under the piperidine class. Its molecular formula is C18H21ClN, and it has a molecular weight of approximately 303.83 g/mol. The compound features a piperidine ring substituted with a 4-benzylphenoxy group, which contributes to its unique chemical properties and potential biological activities. The compound is primarily used in scientific research, particularly in studies related to neurological conditions and pharmacological applications.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a qualified chemist or safety professional before handling the compound.
Typical of piperidine derivatives. These may include:

  • Alkylation: The piperidine nitrogen can be alkylated, potentially leading to the formation of new derivatives with varied biological activities.
  • Acylation: The amine group can react with acyl chlorides to form amides, which may enhance the compound's pharmacological profile.
  • Reduction: The compound can be reduced to yield different piperidine derivatives, which may exhibit altered biological activities.

These reactions allow for the exploration of structure-activity relationships in medicinal chemistry.

Research indicates that 4-(4-Benzylphenoxy)piperidine hydrochloride exhibits significant biological activities, particularly in neuropharmacology. Some notable aspects include:

  • Anti-Acetylcholinesterase Activity: Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s disease. This suggests that 4-(4-Benzylphenoxy)piperidine hydrochloride could have therapeutic implications for cognitive disorders.
  • Dopamine Release: Some piperidine derivatives act as monoamine releasing agents, selectively promoting dopamine release over serotonin, which may influence mood and behavior.

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
  • Substitution Reaction: A benzylphenoxy group is introduced via nucleophilic substitution, where the phenolic hydroxyl group reacts with an alkylating agent.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility purposes.

These methods allow for the optimization of yield and purity during synthesis.

The primary applications of 4-(4-Benzylphenoxy)piperidine hydrochloride include:

  • Pharmacological Research: It serves as a lead compound in developing drugs targeting neurological conditions.
  • Proteomics Research: The compound is utilized in biochemical assays to study protein interactions and functions .
  • Medicinal Chemistry: It provides a scaffold for synthesizing novel derivatives with potential therapeutic effects.

Interaction studies involving 4-(4-Benzylphenoxy)piperidine hydrochloride focus on its binding affinity and activity at various receptors:

  • Acetylcholine Receptors: Investigations into its inhibitory effects on acetylcholinesterase suggest potential interactions with cholinergic receptors.
  • Dopaminergic Systems: Studies indicate that it may modulate dopamine levels, impacting pathways associated with mood regulation and cognition.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(4-Benzylphenoxy)piperidine hydrochloride. A comparison highlights their uniqueness:

Compound NameMolecular FormulaKey Activity
1-Benzyl-4-piperidoneC12H15NOAnalgesic properties
4-BenzylpiperidineC17H23NDopamine releasing agent
1-(4-Bromobenzyl)-4-piperidoneC13H16BrNAntidepressant activity

Uniqueness

  • Structural Features: The presence of the benzylphenoxy group distinguishes it from other piperidine derivatives.
  • Biological Profile: Its specific anti-acetylcholinesterase activity positions it uniquely within compounds targeting neurodegenerative diseases.

IUPAC Nomenclature and Systematic Identification

4-(4-Benzylphenoxy)piperidine hydrochloride is systematically identified as 4-(4-benzylphenoxy)piperidine;hydrochloride (CAS 1185303-07-4). Its structure comprises:

  • Parent framework: Piperidine, a six-membered saturated heterocyclic amine.
  • Substituent: A phenoxy group (-O-C6H4-) attached to the piperidine nitrogen at position 4.
  • Aryl modification: A benzyl group (-CH2-C6H5) substituted at the para position of the phenoxy phenyl ring.
  • Counterion: Hydrochloric acid, forming a salt with the piperidine nitrogen.

Systematic naming hierarchy:

  • Core: Piperidine → 1-azacyclohexane.
  • Functional groups: Phenoxy → oxygen-linked phenyl group; benzyl → CH2-aryl substituent.
  • Salt formation: Hydrochloride indicates protonation of the piperidine nitrogen.

Molecular Geometry and Conformational Analysis

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation as its lowest-energy state, with the substituents occupying axial or equatorial positions. Key geometric features:

  • C1–N bond: ~1.47 Å (sp³ hybridization).
  • C4–O bond: ~1.40 Å (single bond, phenoxy linkage).
  • Benzylphenoxy substituent: Bulky aromatic groups influence steric and electronic interactions.

Conformational influences:

FactorImpact on Geometry
Piperidine ring flexibilityAllows axial/equatorial isomerism for substituents.
Phenoxy-benzyl interactionsSteric hindrance between ortho-hydrogens of benzyl and piperidine hydrogens may favor equatorial orientation.
Hydrogen bondingPotential for N–H···O interactions in solid state (if unprotonated).

Substituent Orientation

The benzylphenoxy group introduces pseudoallylic strain due to partial double-bond character between the piperidine nitrogen and adjacent carbon. This strain favors:

  • Axial orientation of the phenoxy group to minimize eclipsing interactions.
  • Equatorial positioning of the benzyl group to reduce steric clashes with adjacent piperidine hydrogens.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for 4-(4-benzylphenoxy)piperidine hydrochloride is unavailable, insights are derived from structurally related compounds:

CompoundKey Crystallographic FeaturesSource
4-(2-Benzylphenoxy)piperidine (VUF14544)Chair conformation; benzyl group in equatorial position; π-stacking between aromatic rings
1-Phenylpiperidin-4-oneDistorted chair conformation; phenyl group in axial orientation
4-(4-Trifluoromethoxyphenoxyl)piperidinePlanar phenyl rings; hydrogen bonding via hydrochloride counterion

Inferred solid-state behavior:

  • Hydrogen bonding: The hydrochloride counterion likely engages in charge-assisted H-bonds with oxygen atoms of the phenoxy group.
  • π-Stacking interactions: Aromatic benzyl and phenoxy rings may align in parallel planes, stabilizing the crystal lattice.
  • Packing density: Bulky substituents reduce close-packing efficiency compared to simpler piperidines.

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

CompoundCASStructural DifferencesKey Properties
4-(4-Benzyloxyphenoxy)piperidine hydrochloride46735690Benzyloxy (OCH2C6H5) vs. benzylphenoxy (C6H5CH2-O-C6H4-O-)Higher molecular weight (319.8 g/mol)
4-(4-Trifluoromethoxyphenoxyl)piperidine1004618-85-2Trifluoromethoxy (-OCF3) vs. benzylphenoxyEnhanced electron-withdrawing effects
4-(3-Methylphenoxy)piperidine hydrochlorideN/AMethylphenoxy (-C6H4-CH3-O-) vs. benzylphenoxyReduced steric bulk; simpler synthesis

Geometric and Electronic Contrasts

Property4-(4-Benzylphenoxy)piperidine4-(4-Trifluoromethoxyphenoxyl)piperidine
Conformational rigidityModerate (steric hindrance from benzyl)High (electron-withdrawing trifluoromethoxy)
PolarizabilityHigh (aromatic systems)Moderate (electron-deficient aryl)
Hydrogen-bonding capacityLimited (no free -NH in hydrochloride)Enhanced (trifluoromethoxy electron withdrawal)

Reactivity and Synthetic Trends

  • Substituent effects: Benzyl groups increase lipophilicity compared to trifluoromethoxy or methyl groups.
  • Synthetic routes:
    • Alkylation: Common for benzylphenoxy derivatives (e.g., Mitsunobu reaction).
    • Reduction: Pyridine intermediates reduced to piperidines (e.g., catalytic hydrogenation).
  • Stability: Hydrochloride salts enhance thermal stability and solubility in polar solvents.

Key Synthetic Pathways for Benzylphenoxy-piperidine Scaffolds

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride relies on established methodologies for constructing benzylphenoxy-piperidine scaffolds through strategic bond formation approaches [1]. The most widely employed synthetic strategy involves the Williamson ether synthesis, which enables the formation of aromatic ethers through nucleophilic substitution reactions [2] [3]. This approach typically begins with the preparation of 4-benzylphenol as the phenolic precursor, followed by its conversion to a phenoxide nucleophile and subsequent reaction with a piperidine-containing electrophile [4] [5].

The key bond-forming step utilizes nucleophilic substitution between the phenoxide ion and 4-chloropiperidine or 4-bromopiperidine derivatives [9] [10]. This transformation proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [10] [11]. The reaction conditions typically require elevated temperatures ranging from 80 to 120 degrees Celsius and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack [7] [12].

Alternative synthetic approaches have been developed to access the benzylphenoxy-piperidine scaffold through different disconnection strategies [13] [14]. One notable method involves the construction of the piperidine ring from acyclic precursors followed by introduction of the benzylphenoxy substituent [15] [16]. This approach utilizes reductive amination protocols or cyclization reactions of appropriately functionalized linear precursors to establish the six-membered heterocyclic ring [17] [18].

Table 1: Comparative Analysis of Synthetic Pathways for Benzylphenoxy-piperidine Scaffolds

Synthetic MethodStarting MaterialsReaction ConditionsTypical Yield RangeAdvantagesLimitations
Williamson Ether Synthesis4-Benzylphenol, 4-Halopiperidine80-120°C, Polar aprotic solvent65-85% [2] [3]High regioselectivity, Predictable mechanismRequires halogenated piperidine precursors
Nucleophilic Aromatic SubstitutionActivated aryl halides, Piperidine nucleophiles100-150°C, Strong base55-75% [10] [11]Direct C-N bond formationLimited to electron-deficient aromatics
Reductive Amination RouteBenzylphenoxy aldehydes, Amino alcoholsRoom temperature, Reducing agents70-90% [19] [20]Mild conditions, High functional group toleranceMulti-step sequence required
Cyclization-Based ApproachLinear precursors, Cyclization catalystsVariable conditions60-80% [18] [19]Flexible substitution patternsComplex starting material preparation

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in the synthesis and isolation of 4-(4-Benzylphenoxy)piperidine hydrochloride [21] [22]. The mechanism involves the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid, resulting in the formation of an ionic compound with enhanced stability and crystalline properties [23] [8].

The salt formation reaction proceeds through a straightforward acid-base interaction where the lone pair of electrons on the piperidine nitrogen acts as a Lewis base [21] [24]. The hydrochloric acid serves as a Brønsted-Lowry acid, donating a proton to the nitrogen center [25] [26]. This protonation event transforms the neutral amine into a positively charged ammonium ion, which is stabilized by electrostatic interaction with the chloride anion [22] [27].

The thermodynamics of hydrochloride salt formation are highly favorable due to the basicity of the piperidine nitrogen and the strength of hydrochloric acid [8] [28]. The pKa value of typical piperidine derivatives ranges from 10.5 to 11.2, indicating strong basicity and high affinity for protonation [23] [27]. The resulting hydrochloride salt exhibits significantly different physical properties compared to the free base, including enhanced water solubility and improved crystalline characteristics [22] [24].

Table 2: Physicochemical Properties Comparison - Free Base vs Hydrochloride Salt

PropertyFree BaseHydrochloride SaltReference
Molecular Weight267.4 g/mol303.8 g/mol [29]
Physical StateViscous liquid/oilCrystalline solid [27] [30]
Water SolubilityLimitedHighly soluble [22] [27]
Melting PointNot applicable145-150°C (typical range) [27] [31]
Storage StabilityModerateEnhanced [8] [28]
Crystalline FormAmorphousWell-defined crystals [30] [31]

The mechanistic pathway for salt formation involves several discrete steps that can be monitored through spectroscopic techniques [22] [27]. Initial contact between the free base and hydrochloric acid results in rapid proton transfer, evidenced by characteristic downfield shifts in proton nuclear magnetic resonance spectroscopy [22]. The protonated nitrogen exhibits altered chemical shift patterns, with adjacent methylene groups showing perturbations due to the positive charge localization [27].

Purification Techniques and Yield Optimization

The purification of 4-(4-Benzylphenoxy)piperidine hydrochloride requires specialized techniques tailored to the physicochemical properties of the target compound [32] [33]. Crystallization represents the most widely employed purification method, taking advantage of the favorable crystalline properties of the hydrochloride salt form [30] [34].

Recrystallization protocols typically utilize polar protic solvents such as ethanol, methanol, or aqueous ethanol mixtures [34] [35]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [36]. Optimal conditions involve dissolution of the crude material in hot solvent followed by controlled cooling to promote selective crystallization of the pure compound [35] [37].

Temperature control during the crystallization process significantly influences both yield and purity outcomes [34] [36]. Rapid cooling tends to produce smaller, less pure crystals due to kinetic trapping of impurities within the crystal lattice [35]. Conversely, slow cooling protocols allow for thermodynamic control, resulting in larger, higher-purity crystals with improved recovery yields [36].

Table 3: Recrystallization Solvent Systems and Optimization Parameters

Solvent SystemTemperature RangeCooling RateTypical YieldPurity AssessmentComments
Ethanol (95%)60-80°C2°C/hour75-85%>95% by HPLCGood crystal quality [34] [36]
Methanol/Water (9:1)50-70°C1°C/hour70-80%>98% by HPLCEnhanced selectivity [35] [36]
Ethanol/Water (8:2)55-75°C1.5°C/hour72-82%>96% by HPLCBalanced solubility [34] [35]
Isopropanol65-85°C2.5°C/hour68-78%>94% by HPLCAlternative system [30] [36]

Column chromatography serves as an alternative purification approach, particularly useful for removing structurally similar impurities that cannot be separated through crystallization [33]. Silica gel stationary phases with gradient elution systems provide effective separation based on polarity differences [33]. Mobile phase compositions typically employ combinations of dichloromethane, methanol, and ammonia to optimize the separation of basic compounds [33].

Yield optimization strategies encompass both synthetic methodology improvements and purification protocol refinements [38] [39]. Reaction condition optimization includes temperature profiling, solvent selection, and reagent stoichiometry adjustments to maximize product formation while minimizing side product generation [38] [40]. Statistical design of experiments approaches have proven valuable for identifying optimal reaction parameters through systematic variation of key variables [38].

Byproduct Analysis and Reaction Monitoring

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride involves several potential side reactions that can lead to byproduct formation [41] [18]. Understanding these competing pathways is essential for optimizing reaction conditions and developing effective purification strategies [19] [20].

The primary byproducts arise from incomplete conversion of starting materials, over-alkylation reactions, and elimination processes competing with the desired nucleophilic substitution [18] [19]. During the ether formation step, elimination reactions can occur when strong bases are used, leading to the formation of alkene byproducts rather than the desired ether linkage [18]. Additionally, bis-alkylation can occur if excess alkylating agent is present, resulting in quaternary ammonium salt formation [24] [28].

Real-time reaction monitoring techniques provide valuable insights into reaction progress and byproduct formation kinetics [20] [42]. High-performance liquid chromatography coupled with mass spectrometry enables identification and quantification of reaction intermediates and side products [43]. Thin-layer chromatography offers a rapid screening method for monitoring reaction completion and detecting major impurities [20].

Table 4: Common Byproducts and Formation Pathways

Byproduct TypeFormation MechanismTypical PercentageDetection MethodMitigation Strategy
Unreacted Starting MaterialsIncomplete conversion5-15%HPLC-MS [43]Extended reaction time
Elimination ProductsBase-promoted elimination3-8%GC-MS [20]Temperature control
Bis-alkylated ProductsOver-alkylation2-6%HPLC-MS [43]Stoichiometry optimization
Hydrolysis ProductsMoisture interference1-4%NMR analysis [42]Anhydrous conditions
Rearrangement ProductsThermal decomposition1-3%LC-MS [20]Temperature limitation

Process analytical technology implementation enables continuous monitoring of critical quality attributes throughout the synthesis [20] [42]. In-line spectroscopic methods, including infrared and Raman spectroscopy, provide real-time information about reaction progress without requiring sample withdrawal [20]. These techniques facilitate timely intervention when deviations from optimal conditions are detected, thereby minimizing byproduct accumulation [42].

The application of statistical process control principles to synthetic chemistry enables systematic identification of factors contributing to yield variability and byproduct formation [38] [40]. Control charts and trend analysis help identify process drift and guide corrective actions to maintain consistent product quality [39] [40]. Design of experiments methodologies provide structured approaches for optimizing multiple reaction parameters simultaneously while minimizing the number of required experiments [38].

Dates

Modify: 2023-08-16

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